Cas no 130421-48-6 (1H-Pyrazole-3-carboxamide,5-phenyl-N-2-pyridinyl-)
130421-48-6 structure
Product Name:1H-Pyrazole-3-carboxamide,5-phenyl-N-2-pyridinyl-
CAS-nummer:130421-48-6
MF:C15H12N4O
MW:264.281982421875
CID:183692
PubChem ID:1859668
Update Time:2025-04-19
1H-Pyrazole-3-carboxamide,5-phenyl-N-2-pyridinyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Pyrazole-3-carboxamide,5-phenyl-N-2-pyridinyl-
- 3-phenyl-N-pyridin-2-yl-1H-pyrazole-5-carboxamide
- 5-phenyl-N-pyridin-2-yl-2H-pyrazole-3-carboxamide
- 3-phenyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
- 5-Phenyl-N-2-pyridinyl-1H-pyrazole-3-carboxamide
- BRN 4752935
- AKOS002844371
- EN300-26867445
- Z183989846
- 5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
- 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-
- DTXSID60156537
- 130421-48-6
-
- Inchi: 1S/C15H12N4O/c20-15(17-14-8-4-5-9-16-14)13-10-12(18-19-13)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,16,17,20)
- InChI-sleutel: KZRJWTXLLXLCAQ-UHFFFAOYSA-N
- LACHT: O=C(C1=CC(C2C=CC=CC=2)=NN1)NC1C=CC=CN=1
Berekende eigenschappen
- Exacte massa: 264.10126
- Monoisotopische massa: 264.101111
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 330
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 70.7
- XLogP3: 2.3
Experimentele eigenschappen
- Dichtheid: 1.332
- Kookpunt: 463.7°Cat760mmHg
- Vlampunt: 234.3°C
- Brekindex: 1.692
- PSA: 70.67
1H-Pyrazole-3-carboxamide,5-phenyl-N-2-pyridinyl- Gerelateerde literatuur
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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